molecular formula C17H20F2N4O3S B2799544 2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 2034544-42-6

2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B2799544
CAS No.: 2034544-42-6
M. Wt: 398.43
InChI Key: CVWKWIIDMXSNJG-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound characterized by its fluorinated aromatic ring and a diazepane ring with a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2,4-difluorophenyl moiety. This can be achieved through the reaction of 2,4-difluorobenzonitrile with appropriate reagents to introduce the necessary functional groups. The diazepane ring is then constructed through a series of reactions involving the formation of an intermediate amine, followed by cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorinated aromatic ring can be oxidized under specific conditions to introduce additional functional groups.

  • Reduction: : The sulfonyl group can be reduced to a sulfide, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions tailored to the specific substituent being introduced.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of sulfides.

  • Substitution: : Introduction of various functional groups, leading to derivatives with different biological and chemical properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may involve binding to molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorinated aromatic ring and the diazepane ring play crucial roles in its interaction with these targets, influencing its biological activity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the fluorinated aromatic ring and the sulfonyl group on the diazepane ring. Similar compounds may lack one or both of these features, leading to differences in their chemical reactivity and biological activity. Examples of similar compounds include:

  • 2-(2,4-difluorophenyl)pyridine: : Lacks the diazepane ring.

  • 1-(4-(methylsulfonyl)-1,4-diazepan-1-yl)ethanone: : Lacks the fluorinated aromatic ring.

These differences highlight the uniqueness of 2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone and its potential for diverse applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-21-12-15(11-20-21)27(25,26)23-6-2-5-22(7-8-23)17(24)9-13-3-4-14(18)10-16(13)19/h3-4,10-12H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWKWIIDMXSNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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